5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrazole ring, an amino group, a fluorine atom, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Introduction of the Cyano Group: The cyano group can be introduced using reagents like cyanogen bromide or potassium cyanide.
Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or amino-substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness: 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position contribute to its unique properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRPFVQRHYOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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